4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Bromination and Fluorination: The biphenyl structure is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by formylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Depending on the substituent introduced, products can vary widely.
Oxidation: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-methanol.
Scientific Research Applications
4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
4-Bromo-3,5-difluoroanisole: Similar in structure but with a methoxy group instead of an aldehyde.
4-Bromo-3,5-difluoro-1,1’-biphenyl: Lacks the aldehyde functional group.
Uniqueness: 4’-Bromo-3’,5’-difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both bromine and fluorine atoms along with an aldehyde group, making it a versatile intermediate for various chemical reactions and applications .
Properties
Molecular Formula |
C13H7BrF2O |
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Molecular Weight |
297.09 g/mol |
IUPAC Name |
4-(4-bromo-3,5-difluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-13-11(15)5-10(6-12(13)16)9-3-1-8(7-17)2-4-9/h1-7H |
InChI Key |
YZTFZRNOVLIZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C(=C2)F)Br)F |
Origin of Product |
United States |
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